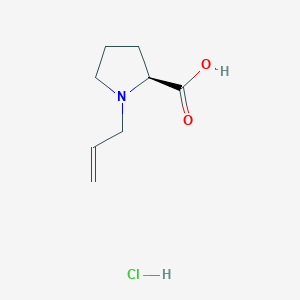

(S)-Alpha-allyl-proline,HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H14ClNO2 |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

(2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m0./s1 |

InChI Key |

OXIPWMWSVJMAQA-FJXQXJEOSA-N |

Isomeric SMILES |

C=CCN1CCC[C@H]1C(=O)O.Cl |

Canonical SMILES |

C=CCN1CCCC1C(=O)O.Cl |

Origin of Product |

United States |

Contextual Significance in Modern Organic Synthesis

In the realm of modern organic synthesis, (S)-α-Allyl-Proline, HCl holds considerable importance due to its unique structural features and reactivity. Organic synthesis endeavors to construct complex molecules from simpler ones, and the introduction of chirality, or "handedness," is a critical aspect of this field, particularly in the synthesis of biologically active compounds. york.ac.uk

The presence of the allyl group in (S)-α-Allyl-Proline, HCl allows for a wide range of chemical transformations. This functional group can undergo various reactions, such as oxidation, reduction, and substitution, making it a versatile intermediate for creating diverse molecular architectures. For instance, the allyl group can be oxidized to form an epoxide or an alcohol, or reduced to yield proline. This versatility is instrumental in the total synthesis of complex natural products and other target molecules.

Furthermore, the proline scaffold itself imparts conformational rigidity, a desirable trait in the design of molecules with specific three-dimensional structures. Proline and its derivatives are known to play a key role in influencing the secondary structure of peptides. nih.gov The combination of the chiral proline core and the reactive allyl group makes (S)-α-Allyl-Proline, HCl a valuable tool for chemists seeking to build complex, stereochemically defined molecules.

Role As a Key Chiral Building Block Precursor

(S)-α-Allyl-Proline, HCl is employed in asymmetric synthesis to introduce a specific stereocenter into a target molecule. myskinrecipes.com This ability to influence the stereochemistry of a reaction is crucial for producing enantiomerically pure compounds, which are often required for pharmaceutical applications to ensure optimal efficacy and minimize potential side effects.

Its application extends to the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.gov By incorporating (S)-α-Allyl-Proline, HCl into these structures, researchers can create novel therapeutic agents with enhanced stability and biological activity. myskinrecipes.com The compound serves as a precursor for various bioactive molecules, including those with potential anticancer properties like Avrainvillamide and Stephacidins. lookchem.com

Overview of Research Trajectories for the Compound

Direct Synthesis Strategies for (S)-α-Allyl-Proline, HCl

The direct introduction of an allyl group at the α-position of proline is a primary strategy for synthesizing the target compound. These methods range from conventional alkylations to highly sophisticated stereoselective approaches designed to ensure the desired (S)-configuration at the newly formed quaternary stereocenter.

Conventional Synthetic Routes to α-Allyl Proline Derivatives

Conventional methods for the synthesis of α-allyl proline derivatives often involve the direct alkylation of a proline enolate. A typical procedure involves the deprotonation of an N-protected proline ester at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), followed by quenching the resulting enolate with an allyl halide, like allyl bromide. The choice of the N-protecting group can influence the diastereoselectivity of the alkylation. nih.gov

Another established method is the 5-endo iodocyclization of highly substituted α-alkenyl-α-aminoesters, which can proceed efficiently to yield substituted proline derivatives. organic-chemistry.org While effective for creating the proline ring structure, these conventional methods may result in racemic or diastereomeric mixtures, necessitating further resolution steps to isolate the pure (S)-enantiomer.

Stereoselective Approaches to Enantiomerically Pure Forms

Achieving high enantiomeric purity directly in the synthesis is preferable, and several stereoselective methods have been developed. These approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One notable strategy is the catalytic asymmetric allylation of acyclic α-imino esters. For instance, an indium(I) iodide and BOX-type ligand system can catalyze the enantioselective allylation of α-trifluoromethyl acyclic α-imino esters. mdpi.com The resulting allylated products can then be cyclized to form the corresponding α-substituted proline derivatives with high enantiomeric excess (ee). mdpi.comorganic-chemistry.org

Tandem reactions offer an efficient route to complex α,α-disubstituted amino acids. A three-component coupling of α-iminoesters, Grignard reagents, and an allyl source like cinnamyl acetate (B1210297) can generate enantioenriched α-allyl-α-aryl α-amino acids. acs.orgnih.govnih.gov These acyclic precursors can subsequently be cyclized, for example, through ring-closing metathesis, to yield cyclic proline analogues. acs.orgnih.govresearchgate.netacs.org

The use of chiral auxiliaries is another powerful approach. For example, a diastereoselective allylation of a chiral oxazolidine, derived from ethyl trifluoropyruvate and (R)-phenylglycinol, serves as a key step in the synthesis of enantiopure α-trifluoromethyl proline derivatives. organic-chemistry.orgacs.org

The following table summarizes selected stereoselective methods for the synthesis of α-allyl proline precursors and analogues.

| Method | Catalyst/Auxiliary | Substrate | Product | Yield (%) | ee/d.r. | Reference |

| Catalytic Asymmetric Allylation | InI / BOX-type ligand | α-Trifluoromethyl α-imino ester | α-Allyl-α-CF3 amino acid derivative | 91-98% | 90-99% ee | mdpi.com |

| Tandem Alkylation/π-Allylation | Mg-based enolate (in situ) | α-Iminoester | N-Alkyl α-allyl-α-aryl α-amino acid | 41-99% | 75-98% ee | acs.orgnih.gov |

| Diastereoselective Allylation | (R)-Phenylglycinol-based oxazolidine | Ethyl trifluoropyruvate derivative | α-Tfm-allylglycine derivative | High | >98% d.r. | acs.org |

Synthesis of Quaternary Proline Analogues

The construction of the pyrrolidine (B122466) ring is fundamental to synthesizing proline analogues. Methodologies are often classified by the key bond-forming step, either a carbon-nitrogen (C-N) or carbon-carbon (C-C) bond formation, to complete the cyclic structure. nih.govnih.gov

Cyclization via C-N Bond Formation

This strategy involves forming the pyrrolidine ring by creating a bond between the nitrogen atom and a carbon atom in the side chain. A common approach is the intramolecular cyclization of a geminally disubstituted glycine (B1666218) equivalent that possesses a suitable leaving group on its side chain. nih.gov

For example, a stereoselective synthesis of a 4-hydroxy-2-phenylproline derivative was achieved through the bromine-mediated cyclization of an (S)-α-allyl phenylglycine derivative. nih.gov The initial acyclic precursor was generated via catalytic asymmetric alkylation. Subsequent transformations, including bromolactonization and ring-opening, led to an intermediate that underwent intramolecular attack by the tosylamide nitrogen to furnish the final cyclized product. nih.gov

Cyclization via C-C Bond Formation

Alternatively, the pyrrolidine ring can be formed by creating a new C-C bond. Ring-closing metathesis (RCM) is a powerful tool in this context, particularly for synthesizing higher ring homologues of proline from diene precursors. acs.orgresearchgate.netacs.org Another C-C bond-forming strategy is the palladium-catalyzed intramolecular α-arylation of α-amino acid esters to form isoindoline-1-carboxylic acid derivatives, which are fused bicyclic proline analogues. csic.es

A particularly elegant strategy for C-C bond formation is the "memory of chirality" (MOC) protocol. d-nb.infoprinceton.edu This approach allows the transfer of stereochemical information from a starting chiral α-amino acid to the product, even though the original stereocenter is temporarily destroyed during the reaction by forming a planar enolate. The key to this process is the formation of a conformationally locked, axially chiral enolate intermediate which reacts faster than it racemizes. d-nb.infoprinceton.edu

A seminal protocol developed by Kawabata and colleagues involves the intramolecular cyclization of N-Boc-N-ω-bromoalkyl-α-amino acid derivatives. nih.gov Treatment of these substrates with a base like potassium hexamethyldisilazide (KHMDS) generates a transient, axially chiral enolate. This intermediate then cyclizes with high retention of configuration at the α-carbon to yield α-quaternary proline derivatives with excellent enantiomeric purity. nih.gov This method has been successfully applied to the scalable synthesis of compounds like (R)-Boc-2-methylproline. acs.orgnih.govresearchgate.net

The table below details representative results from MOC-based cyclizations.

| Substrate | Base | Conditions | Product | Yield (%) | ee (%) | Reference |

| N-Boc-N-(3-bromopropyl)-L-alanine benzyl (B1604629) ester | KHMDS | DMF, -30 °C | (R)-Boc-2-methylproline benzyl ester | Quantitative | 91.2% | acs.org |

| N-Boc-N-(4-bromobutyl)-L-alanine methyl ester | KHMDS | DMF, -60 °C | (S)-Boc-2-methylpipecolic acid methyl ester | 82% | 91% | nih.gov |

| N-Boc-N-(3-bromopropyl)-L-phenylalanine methyl ester | KHMDS | DMF, -60 °C | (S)-Boc-2-benzylproline methyl ester | 85% | 90% | nih.gov |

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic amino acid derivatives, including analogues of proline. nih.govorgsyn.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, facilitates the formation of a new ring by joining two existing double bonds within a molecule. nih.govorgsyn.org

One approach involves the synthesis of a diene precursor, which can then undergo RCM to form the desired cyclic structure. For example, a phenylalanine mimic constrained in a proline-like conformation has been synthesized via the RCM of a diene prepared from L-methionine. nih.gov Similarly, RCM has been employed to create higher ring homologues of enantioenriched α-substituted proline. nih.govresearchgate.net A practical synthesis of both cis- and trans-fused stereoisomers of N-Boc-L-octahydroindole-2-carboxylic acid methyl ester, a proline analogue, utilized RCM of a diallylated proline derivative as the key step. researchgate.net

The versatility of RCM is further demonstrated in the synthesis of various azacyclic scaffolds. By combining conjugate addition of an enantiopure lithium amide containing an alkenyl group to α,β-unsaturated esters followed by RCM, key intermediates for cyclic β-amino acids, pyrrolidines, and piperidines have been prepared. orgsyn.org

Table 1: Examples of Ring-Closing Metathesis in the Synthesis of Proline Analogues

| Starting Material | Catalyst | Product | Yield (%) | Reference |

| Diene from L-methionine | Grubbs' Catalyst | α-Benzylproline | Not Specified | nih.gov |

| Diene 229 | Grubbs' Catalyst | α-Benzylproline 231 | Not Specified | nih.gov |

| β-Amino ester 52 | Grubbs I Catalyst | Cyclic β-amino ester 53 | 77 | orgsyn.org |

| Diallylated proline derivative | Not Specified | N-Boc-L-octahydroindole-2-carboxylic acid methyl ester | Not Specified | researchgate.net |

| α-Iminoester addition products 2b and 2c | Not Specified | Cyclic analogues | Not Specified | nih.gov |

Alkylations under Phase Transfer Catalysis

Phase transfer catalysis (PTC) provides an efficient and often enantioselective method for the alkylation of amino acid derivatives. nih.govacs.orgsemanticscholar.org This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a chiral catalyst derived from Cinchona alkaloids, to facilitate the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase). nih.govacs.orgsemanticscholar.orgacs.orgnih.gov

The alkylation of glycine Schiff bases under PTC conditions is a well-established strategy for preparing unnatural amino acids. acs.orgsemanticscholar.org This approach has been successfully extended to the synthesis of 4-substituted and 5-substituted proline derivatives. acs.org For instance, the PTC-mediated Michael addition of a glycine Schiff base to enones has been used to access 5-substituted prolines. acs.org Similarly, a range of 4-substituted prolines can be synthesized from a protected glycine Schiff base in just four steps with high enantiomeric excess. acs.org The use of pseudoenantiomeric cinchonidine (B190817) and cinchonine-based catalysts allows for access to both enantiomeric series of the desired products. acs.org

The alkylation of hydantoins, which are precursors to amino acids, can also be achieved under PTC conditions. acs.orgnih.gov This method has been applied to a proline-derived hydantoin (B18101), demonstrating its utility in generating functionalized proline derivatives. acs.orgnih.gov

Table 2: Alkylation of Proline Derivatives and Precursors under Phase Transfer Catalysis

| Substrate | Catalyst | Alkylating Agent | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| N-(Diphenylmethylene)glycine cumyl ester | Cyclic Peptoid | Benzyl, allyl, and alkyl halides | Alkylated amino acid derivatives | Not Specified | 83-96 | nih.gov |

| Glycine Schiff base | Cinchonidine-derived catalyst | Various electrophiles | 4-Substituted prolines | 27-55 (overall) | High | acs.org |

| Glycine-derived imine 7 | Cinchonidine-derived catalyst | Allylic dibromide 10 | Methylene proline 12 | 40 (overall) | Not Specified | semanticscholar.org |

| Proline-derived hydantoin 1h | Tetrabutylammonium bromide (TBAB) | Allyl bromide | Allylated hydantoin | 45 | Not Applicable | acs.orgnih.gov |

2-Aza-Cope-[3+2] Dipolar Cycloaddition for Functionalized 2-Allyl Proline Derivatives

A powerful one-pot, multicomponent strategy for the synthesis of highly functionalized 2-allyl proline derivatives is the domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence. nih.govnih.gov This reaction cascade rapidly assembles complex pyrrolidine scaffolds with a high degree of stereocontrol. nih.gov

The process begins with the condensation of a homoallylic amine with an aldehyde, such as ethyl glyoxylate (B1226380), to form an imine. nih.govnih.gov This imine then undergoes a 2-aza-Cope rearrangement, a type of acs.orgacs.org-sigmatropic rearrangement, to generate a new imine that serves as a precursor to an azomethine ylide. nih.govwikipedia.org The azomethine ylide is then formed, often through the use of a silver salt and a base, and participates in a [3+2] dipolar cycloaddition with a dipolarophile (e.g., N-phenylmaleimide or dimethyl maleate). nih.govnih.gov This final step creates the highly substituted 2-allyl pyrrolidine ring, often as a single diastereomer. nih.govnih.gov

This methodology is notable for its efficiency, generating up to four stereogenic centers in a single pot, and its tolerance of various functional groups. nih.gov The resulting 2-allyl proline derivatives are versatile intermediates for further synthetic transformations. nih.gov

Derivatization and Functionalization Approaches for (S)-α-Allyl-Proline, HCl

The unique structure of (S)-α-allyl-proline, HCl, with its secondary amine, carboxylic acid, and reactive allyl group, provides multiple avenues for further chemical modification. myskinrecipes.com These derivatization and functionalization strategies are crucial for creating a diverse range of molecules with tailored properties for various applications, including the development of peptidomimetics and constrained amino acids.

N-Alkylation and N-Derivatization Techniques

The secondary amine of the proline ring is a common site for modification. Traditional methods for N-alkylation of amino acids include reductive amination and nucleophilic substitution with alkyl halides. d-nb.infonih.gov However, more modern and atom-economical approaches have been developed.

One such method is the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by a ruthenium complex. nih.gov This "borrowing hydrogen" strategy proceeds via the dehydrogenation of the alcohol to an aldehyde, followed by imine formation with the amino acid and subsequent hydrogenation. nih.gov This method has been successfully applied to proline, offering a sustainable route to N-alkylated derivatives. nih.gov

N-derivatization can also be achieved through acylation reactions. For instance, in the context of solid-phase peptide synthesis, the hydroxyl group of a hydroxyproline (B1673980) residue within a peptide can be used as a handle for further modifications, effectively derivatizing the proline nitrogen after the peptide backbone is already formed. nih.gov

Side-Chain Functionalization at the Allyl Moiety

The allyl group of (S)-α-allyl-proline, HCl is a versatile functional handle that can undergo a variety of chemical transformations. myskinrecipes.com This allows for the introduction of diverse functionalities at the α-position of the proline ring.

Alkene metathesis reactions, such as cross-metathesis, can be used to modify the allyl side chain. nih.govresearchgate.net This allows for the introduction of different substituents, providing access to a wider range of α-substituted proline analogues that may be difficult to synthesize directly. nih.gov For example, cross-metathesis has been used to synthesize homotyrosine and homoglutamate analogues from an α-allyl-α-aryl glycine derivative. nih.gov

The double bond of the allyl group can also be subjected to other transformations, such as oxidation to form an epoxide or an alcohol, or reduction to yield the corresponding propyl-substituted proline.

Preparation of Proline-Containing Peptidomimetics and Constrained Amino Acids

The incorporation of (S)-α-allyl-proline and its derivatives into peptides is a key strategy for creating peptidomimetics with constrained conformations. nih.govnih.gov The rigid structure of the proline ring, further restricted by the α-allyl group, can induce specific secondary structures, such as β-turns, in peptide chains. mdpi.com

The synthesis of these peptidomimetics often involves standard solid-phase peptide synthesis (SPPS) protocols, where the functionalized proline derivative is incorporated as a building block. mdpi.com For example, hybrid β,γ-peptidomimetics have been prepared by the alternating assembly of a chiral cyclobutane-containing β-amino acid and a functionalized trans-γ-amino-L-proline. mdpi.com

Furthermore, the allyl group can be used for "side-chain-to-side-chain" cyclization within a peptide. By incorporating another amino acid with a reactive side chain (e.g., one containing an allyl or alloc protecting group), intramolecular cyclization can be achieved after deprotection, leading to conformationally constrained cyclic peptides. researchgate.net

The synthesis of azabicycloalkane amino acids, which are highly constrained dipeptide mimics, has also been achieved through strategies involving the functionalization of proline derivatives. researchgate.net These complex structures have shown significant potential in drug discovery. researchgate.net

(S)-α-Allyl-Proline, HCl as a Precursor for Organocatalysts

(S)-α-Allyl-proline, HCl is a key building block in the design of next-generation organocatalysts. The allyl group at the α-position can be strategically functionalized to introduce new steric or electronic features, or to tether the catalytic unit to a larger structure, such as a peptide or a solid support. This versatility allows for the fine-tuning of the catalyst's activity, selectivity, and physical properties.

The field of organocatalysis has seen tremendous growth, driven in large part by the modification of the proline scaffold to enhance its catalytic performance. acs.orgresearchgate.net The goal is often to create catalysts that offer improved solubility in common organic solvents, operate at lower catalyst loadings, and provide higher yields and enantioselectivities than proline itself. nih.govbohrium.com Modifications often involve replacing the carboxylic acid with other hydrogen-bond donors like tetrazoles or incorporating bulky substituents to influence the steric environment of the active site. acs.orgscienceopen.com

A notable strategy in catalyst development involves using (S)-α-allyl-proline derivatives to create structurally complex and highly efficient catalysts. For instance, (R)-α-allyl-proline has been incorporated into short oligopeptides. mdpi.com The allyl group serves as a cross-linking motif for hydrocarbon stapling via ring-closing metathesis. mdpi.com This stapling process stabilizes the helical secondary structure of the peptide, which can significantly enhance its catalytic activity. mdpi.com In one study, a stapled peptide catalyst derived from allyl-proline demonstrated a seven-fold increase in the rate of a Michael addition reaction compared to its unstapled counterpart, highlighting the benefits of using the allyl group to create a more rigid and effective catalytic environment. mdpi.com Furthermore, highly substituted proline derivatives have been synthesized through methods like 5-endo iodocyclization of α-alkenyl-α-aminoesters, showcasing the utility of alkenyl groups, like the allyl group, in building complex proline-based structures. mdpi.com

Proline-derived organocatalysts primarily operate through two key catalytic cycles: enamine and iminium catalysis. scienceopen.com These mechanisms are responsible for the activation of carbonyl compounds, enabling a wide range of asymmetric transformations. acs.org

In enamine catalysis , the secondary amine of the proline derivative reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. scienceopen.comscienceopen.com This process increases the Highest Occupied Molecular Orbital (HOMO) energy of the carbonyl compound, making it a more potent nucleophile. scienceopen.com The chiral environment of the catalyst then directs the enamine's attack on an electrophile (such as an aldehyde in an aldol (B89426) reaction) in a stereocontrolled manner. rsc.orgmdpi.com The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the chiral product. researchgate.net

In iminium catalysis , the proline derivative reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation pathway lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the substrate, making it more susceptible to nucleophilic attack at the β-position. scienceopen.com This mechanism is central to reactions like asymmetric Michael additions and Diels-Alder reactions. After the nucleophilic addition, hydrolysis releases the product and the catalyst for the next cycle. scienceopen.comillinois.edu

The high degree of stereoselectivity observed in reactions catalyzed by proline and its derivatives is rationalized through detailed transition state analysis, often employing computational methods like density functional theory (DFT). rsc.orgnih.gov The most widely accepted model for proline-catalyzed aldol reactions is the Houk-List model. acs.orgrsc.org

This model proposes a Zimmerman-Traxler-type transition state where the enamine, formed from the catalyst and a ketone, coordinates with the aldehyde acceptor. rsc.org The carboxylic acid group of the proline catalyst plays a crucial role by forming a hydrogen bond with the aldehyde's carbonyl oxygen. researchgate.netnih.gov This hydrogen bond not only activates the aldehyde but also helps to create a highly organized, chair-like six-membered ring transition state. nih.gov This rigid arrangement minimizes steric interactions and dictates the facial selectivity of the enamine's attack on the aldehyde, thereby controlling the stereochemical outcome of the reaction. rsc.orgnih.gov Computational studies have shown that steric repulsion between the substituents on the aldehyde and the catalyst is a key factor in determining the relative energies of the different possible transition states, thus explaining the observed high enantioselectivity. rsc.org

A significant area of research in organocatalysis is the development of recyclable catalysts to improve the economic and environmental sustainability of synthetic processes. dntb.gov.ua While homogeneous proline catalysts are highly effective, their separation from the reaction mixture can be challenging and often requires high catalyst loadings. nih.gov Immobilizing proline derivatives onto solid supports is a common and effective strategy to overcome these limitations. scienceopen.com

Catalysts have been successfully supported on various materials, including inorganic supports like silica (B1680970) and organic polymers. dntb.gov.uanih.govua.es For example, prolinamides have been grafted onto silica, resulting in robust, recyclable catalysts that can be easily recovered by simple filtration. nih.gov These supported catalysts have shown high activity and selectivity in aqueous media, offering a greener alternative to reactions in organic solvents. nih.gov Similarly, proline derivatives have been immobilized on polymer resins, which also demonstrate excellent stability, recyclability, and reusability in asymmetric reactions like the aldol reaction. scienceopen.com The development of magnetically separable nanocatalysts, where a proline derivative is attached to a magnetic core, represents another advanced approach, allowing for easy recovery of the catalyst using an external magnet.

Enantioselective Transformations Mediated by (S)-α-Allyl-Proline Analogues

Analogues derived from (S)-α-allyl-proline are designed to act as highly effective organocatalysts in a variety of enantioselective transformations. The structural modifications enabled by the allyl group allow for the optimization of the catalyst's performance in key carbon-carbon bond-forming reactions.

The asymmetric aldol reaction is one of the most powerful methods for constructing C-C bonds and creating chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. nih.gov Proline and its derivatives are renowned for their ability to catalyze direct asymmetric aldol reactions with high efficiency and stereoselectivity. researchgate.netillinois.edu

The performance of proline-derived catalysts is highly dependent on their structure and the reaction conditions. scirp.org Researchers have synthesized and tested a wide array of proline analogues to improve upon the results obtained with unmodified proline. nih.govnih.gov For instance, bicyclic analogues of proline have been explored as catalysts. In a model reaction between p-nitrobenzaldehyde and cyclohexanone (B45756), a bridged azepane-based prolinamide catalyst demonstrated high conversion and good enantioselectivity, favoring the formation of the (R)-enantiomer of the aldol product. nih.gov The results highlight how modifications to the proline backbone can influence catalytic outcomes. The table below presents data from a study comparing the catalytic activity of L-proline with its bicyclic analogues in an asymmetric aldol reaction. nih.gov

Table 1: Asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone catalyzed by L-proline and its bicyclic analogues. Data sourced from nih.gov.

The Role of (S)-Alpha-allyl-proline,HCl in Advanced Asymmetric Synthesis

This compound is a chiral proline derivative that has garnered attention as a versatile building block and catalyst in the field of organic synthesis. myskinrecipes.com Its structure, which combines the rigid pyrrolidine ring of proline with a reactive allyl group at the α-position, makes it a valuable tool for introducing stereochemistry and enabling complex molecular transformations. This article explores its specific applications in several key areas of asymmetric catalysis and the design of sophisticated chiral ligands.

Applications in Asymmetric Catalysis and Chiral Ligand Design

The unique structural features of (S)-α-allyl-proline allow it to function either directly as an organocatalyst or as a precursor for more complex chiral ligands. In organocatalysis, the secondary amine of the proline ring can react with carbonyl compounds to form nucleophilic enamines, a mode of activation central to many asymmetric transformations. The allyl group provides a site for further modification, enabling its incorporation into larger, more complex catalytic systems. myskinrecipes.commdpi.com

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are valuable synthetic intermediates for a wide range of nitrogen-containing molecules. wikipedia.orgbuchler-gmbh.com The asymmetric variant of this reaction, particularly when catalyzed by chiral organocatalysts like proline and its derivatives, represents a powerful method for constructing chiral building blocks. buchler-gmbh.com

(S)-proline-based catalysts, including (S)-α-allyl-proline, operate by forming a chiral enamine intermediate with a donor ketone or aldehyde. wikipedia.org This enamine then attacks an electrophilic imine (often generated in situ from an aldehyde and an amine), with the stereochemical outcome directed by the catalyst's chiral environment. tohoku.ac.jp A common feature of these reactions is a preference for syn-diastereoselectivity, as dictated by the widely accepted Zimmerman-Traxler-like transition state model proposed for proline catalysis. tohoku.ac.jp The reaction's success often relies on carefully controlled conditions, such as low temperatures, to suppress side reactions like aldol condensations. tohoku.ac.jp

| Aldehyde Donor | Imine Acceptor (from) | Catalyst | syn:anti Ratio | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Propanal | Ethyl glyoxylate + p-Anisidine | (S)-Proline | 3:1 | >99% (syn) | scribd.com |

| Butanal | Ethyl glyoxylate + p-Anisidine | (S)-Proline | 19:1 | 96% (syn) | scribd.com |

| Cyclohexanecarbaldehyde | Benzaldehyde + p-Anisidine | L-Proline | >20:1 | >99% | tohoku.ac.jp |

The Michael addition, or conjugate addition, is another crucial C-C bond-forming reaction. (S)-α-allyl-proline and its enantiomer have been incorporated into peptide-based organocatalysts to enhance their catalytic activity and stereoselectivity. mdpi.com Research has shown that incorporating (R)-α-allyl-proline into a helical peptide sequence can create a constrained, well-defined catalytic pocket. mdpi.comsemanticscholar.org

In one study, a stapled peptide incorporating (R)-α-allyl-proline was used to catalyze the Michael addition of 1-methylindole (B147185) to an α,β-unsaturated aldehyde. mdpi.com The stapled catalyst demonstrated significantly higher reaction rates compared to its unstapled analogue, an effect attributed to the stabilization of the peptide's helical secondary structure. mdpi.comresearchgate.net This structural reinforcement enhances the catalyst's activity, allowing for lower catalyst loadings and temperatures while maintaining high conversion and enantioselectivity. researchgate.net The use of the (S)-enantiomer of the catalyst would be expected to furnish the opposite product enantiomer.

| Catalyst | Catalyst Loading (mol%) | Time | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Unstapled Peptide B | 20 | 6 days | 46 | 88 | mdpi.com |

| Stapled Peptide B' | 20 | 1 day | 83 | 91 | mdpi.com |

| Stapled Peptide B' | 10 | 3 days | 89 | 91 | researchgate.net |

| Stapled Peptide B' | 5 | 7 days | 81 | 91 | researchgate.net |

The direct α-amination of carbonyl compounds is the most straightforward route to synthesizing α-amino acids and their derivatives. Proline-catalyzed asymmetric α-amination of aldehydes and ketones provides a powerful organocatalytic method for accessing these important chiral molecules. science.gov The reaction typically employs an azodicarboxylate, such as dibenzyl azodicarboxylate (DBAD), as the electrophilic nitrogen source.

The catalytic cycle mirrors that of other proline-catalyzed reactions: the catalyst reacts with the aldehyde to form a nucleophilic enamine, which then attacks the N=N double bond of the azodicarboxylate. science.gov Subsequent hydrolysis releases the α-aminated product and regenerates the catalyst. This method has been successfully applied to aldehydes derived from sugars, yielding sugar amino acid derivatives with good to excellent diastereoselectivity. science.gov

| Aldehyde Substrate | Catalyst | Yield (%) | Diastereomeric Excess (de, %) | Reference |

|---|---|---|---|---|

| C-glycosylalkyl aldehyde (furanose-derived) | L-Proline | 78 | >95 | science.gov |

| C-glycosylalkyl aldehyde (pyranose-derived) | D-Proline | 82 | >95 | science.gov |

| Propanal | (S)-Proline | 95 | 97 (ee) | science.gov |

Asymmetric allylic alkylation (AAA) is a highly versatile and powerful transition-metal-catalyzed reaction for forming stereogenic centers. uwindsor.casigmaaldrich.com The reaction involves the substitution of a leaving group on an allylic substrate by a nucleophile, proceeding through a π-allyl-metal intermediate. (S)-α-allyl-proline can be used as a building block for chiral ligands that control the stereochemical outcome of these reactions.

A significant challenge in synthetic chemistry is the construction of enantioenriched α,α-disubstituted α-amino acids. An innovative strategy involves a one-pot, tandem N-alkylation/π-allylation of α-iminoesters. nih.gov In this process, an organometallic reagent, such as a Grignard reagent, performs an umpolung N-alkylation on the imine. This step generates a chelated metal enolate in situ, which then acts as the nucleophile in a subsequent palladium-catalyzed AAA reaction. nih.govua.es This approach avoids the separate preparation of the enolate and allows for the efficient synthesis of complex products like α-allyl-α-aryl α-amino acids, which are otherwise difficult to access. nih.gov

Conventional AAA reactions, like the Tsuji-Trost reaction, typically rely on allylic substrates with good leaving groups such as carbonates or acetates. nih.govsioc-journal.cn The direct use of free allylic alcohols is a more atom-economical and environmentally benign alternative, as the only byproduct is water. sioc-journal.cn However, this approach is challenging because the hydroxyl group is a poor leaving group. nih.gov

To overcome this limitation, catalytic systems have been developed that activate the alcohol in situ. These often involve Brønsted or oxophilic Lewis acids that promote dehydration, or transition metals like rhodium that can activate the alcohol directly. nih.govacademie-sciences.fr Water-tolerant catalysts are essential for this strategy to be effective. nih.gov For example, Rh(I) complexes paired with a phosphoramidite (B1245037) ligand and a carboxylic acid co-catalyst have been shown to effectively catalyze the regio- and enantioselective alkylation of 1,3-diketones with racemic secondary allylic alcohols. nih.gov

The choice of transition metal catalyst is crucial in determining the outcome of AAA reactions. While palladium is the most common catalyst, other metals like iridium, rhodium, and copper offer complementary reactivity and selectivity. researchgate.net Iridium catalysts, for instance, are often favored for the formation of branched products and can be highly effective in creating all-carbon quaternary stereocenters from trisubstituted allylic electrophiles. organic-chemistry.org

Dual catalytic systems that merge organocatalysis with transition metal catalysis have emerged as a powerful strategy. researchgate.net In such a system, a chiral amine like an (S)-α-allyl-proline derivative could form a nucleophilic enamine, while a transition metal complex activates the allylic electrophile. This synergistic approach allows for transformations not possible with either catalyst alone. For example, Ru/Cu dual catalysis has been used for the stereoretentive AAA of aldimine esters to produce chiral Z-olefins, demonstrating the sophisticated control achievable with multi-catalyst systems. organic-chemistry.org

Asymmetric Allylic Alkylation (AAA)

(S)-α-Allyl-Proline, HCl in Chiral Ligand Design for Metal-Catalyzed Asymmetric Synthesis

(S)-α-Allyl-proline, hydrochloride, a derivative of the amino acid proline, has emerged as a significant building block in the field of asymmetric synthesis. myskinrecipes.com Its rigid, cyclic structure and inherent chirality make it a valuable component in the design of chiral ligands for metal-catalyzed reactions. These ligands play a crucial role in transferring stereochemical information from the catalyst to the substrate, enabling the synthesis of enantiomerically enriched products. wikipedia.orgsigmaaldrich.com The application of (S)-α-allyl-proline and its derivatives in creating these sophisticated molecular tools has led to advancements in stereocontrolled transformations. nih.govacs.org

Role as Chiral Auxiliaries and Reagents in Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org (S)-α-Allyl-proline and its derivatives can function as effective chiral auxiliaries, imparting a high degree of stereocontrol in various chemical transformations. nih.gov The proline scaffold provides a rigid framework that can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less sterically hindered direction. libretexts.org This principle is fundamental to achieving high diastereoselectivity.

For instance, N-acryloyl-(S)-proline esters have been utilized as chiral dipolarophiles in 1,3-dipolar cycloaddition reactions with metalated azomethine ylides. nih.gov These reactions proceed with high endo-diastereoselectivity to form polysubstituted pyrrolidines, which are important structural motifs in many biologically active compounds. The stereochemical outcome is dictated by the chiral environment created by the proline auxiliary. nih.gov

Furthermore, the allyl group in (S)-α-allyl-proline offers a site for further chemical modification, allowing for its incorporation into more complex molecular architectures. myskinrecipes.com This versatility enhances its utility as a chiral building block for creating a diverse range of chiral reagents and auxiliaries tailored for specific synthetic challenges.

The table below summarizes the application of proline derivatives as chiral auxiliaries in achieving stereocontrol in different reactions.

| Reaction Type | Chiral Auxiliary/Reagent | Substrate | Outcome | Reference |

| 1,3-Dipolar Cycloaddition | N-acryloyl-(S)-proline benzyl ester | Metalated azomethine ylides | Highly endo-diastereoselective formation of polysubstituted pyrrolidines | nih.gov |

| Zwitterionic aza-Claisen Rearrangement | N-allyl-(S)-2-(methoxymethyl)pyrrolidine | 2-Fluoropropionyl chloride | N-(α-fluoro-γ-vinylamide)pyrrolidine with 99% de | beilstein-journals.org |

| Alkylation | Polymer-supported (S)-proline derivative | Cyclohexanone | 2-Alkylcyclohexanones with up to 95% ee | scispace.com |

de: diastereomeric excess, ee: enantiomeric excess

Design and Synthesis of Privileged Ligands Exhibiting Asymmetric Induction

"Privileged ligands" are a class of chiral ligands that have demonstrated broad applicability and high efficiency in a variety of metal-catalyzed asymmetric reactions. sigmaaldrich.com The structural features of (S)-α-allyl-proline make it an excellent starting material for the synthesis of such ligands. The pyrrolidine ring can be readily functionalized to introduce coordinating atoms like phosphorus, nitrogen, or oxygen, which can then bind to a metal center. doi.orgnih.govnih.gov

A notable class of ligands derived from proline are P,N-ligands, which contain both a phosphorus and a nitrogen donor atom. doi.orgnih.gov These ligands have proven to be highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful carbon-carbon bond-forming reaction. doi.orgnih.govnih.gov The synthesis of these ligands often involves the modification of the proline backbone, for example, by converting the carboxylic acid to an alcohol and then introducing a phosphine (B1218219) group. nih.gov

The stereochemical information embedded in the (S)-proline framework is effectively transmitted to the metal center, which in turn dictates the stereochemical outcome of the catalytic transformation. This process is known as asymmetric induction. msu.edu The design of these ligands is often modular, allowing for the systematic variation of steric and electronic properties to optimize reactivity and selectivity for a specific reaction. sigmaaldrich.com

Research has shown that ligands derived from (S)-prolinol, a reduction product of proline, are effective in Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, achieving high enantioselectivities. nih.gov The introduction of a siloxymethyl group on the pyrrolidine backbone has also been explored to enhance the performance of these ligands. nih.gov

The following table presents examples of proline-derived privileged ligands and their performance in asymmetric catalysis.

| Ligand Type | Ligand Structure/Precursor | Catalytic Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

| Phosphine-oxazoline | trans-4-hydroxy-L-proline | Pd-catalyzed allylic alkylation | Cyclopentenyl acetate and dimethylmalonate | up to 96% | nih.gov |

| NPN-type P,N-ligand | N-phenyl-(S)-prolinol | Pd-catalyzed allylic alkylation | 1,3-diphenyl-2-propenyl acetate and malonates | 84–97% | doi.org |

| Aminophosphine | (S)-prolinol | Pd-catalyzed allylic alkylation | 1,3-diphenyl-2-propenyl acetate and dimethyl malonate | up to 98% | nih.gov |

The continued development of chiral ligands based on the (S)-α-allyl-proline scaffold holds significant promise for the advancement of asymmetric catalysis, enabling the efficient and selective synthesis of complex chiral molecules. acs.orgrsc.org

Mechanistic Insights and Computational Investigations of S α Allyl Proline, Hcl Chemistry

Elucidation of Reaction Mechanisms in (S)-α-Allyl-Proline, HCl Transformations

The reactivity of (S)-α-allyl-proline is largely dictated by the interplay of its structural features: the secondary amine of the pyrrolidine (B122466) ring, the carboxylic acid moiety, and the α-allyl substituent. In organocatalysis, (S)-proline and its derivatives are known to operate through various catalytic cycles, most notably via enamine and iminium ion intermediates. wikipedia.orgresearchgate.netwikipedia.org For (S)-α-allyl-proline, the reaction mechanisms are expected to be analogous, with the allyl group at the α-position introducing specific steric and electronic effects that can modulate reactivity and selectivity.

Chirality transfer is a fundamental concept in asymmetric catalysis, where the chirality of the catalyst is relayed to the product. In transformations involving (S)-α-allyl-proline, the stereocenter at the α-carbon plays a pivotal role in influencing the stereochemical outcome of the reaction.

Conversely, in certain transformations, the chirality of a substrate can influence the conformation and reactivity of the catalyst, a concept that can be described as C→N chirality transfer . While less common in the context of proline catalysis where the catalyst dictates stereochemistry, understanding this bidirectional communication of stereochemical information is crucial for designing highly selective reactions. The specific orientation of the allyl group in (S)-α-allyl-proline can create a chiral pocket that preferentially binds one enantiomer of a racemic substrate, leading to kinetic resolution.

The conformational flexibility, or fluxionality, of the pyrrolidine ring is a critical aspect of proline catalysis. The five-membered ring of proline can adopt two main puckered conformations, often referred to as endo and exo. nih.gov These conformations can interconvert, and their relative energies can be influenced by substituents on the ring. The α-allyl group in (S)-α-allyl-proline introduces an additional layer of conformational complexity.

Quantum Chemical Calculations for Stereoselectivity Rationalization

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for understanding the origins of stereoselectivity in organocatalyzed reactions. nih.govrsc.org For transformations involving (S)-α-allyl-proline, DFT calculations can be employed to model the reaction pathways, locate transition states, and compute their relative energies. The difference in the activation energies of the transition states leading to different stereoisomers provides a quantitative measure of the expected stereoselectivity.

These calculations can elucidate the key non-covalent interactions, such as hydrogen bonding and steric repulsion, that stabilize or destabilize the diastereomeric transition states. In the context of (S)-α-allyl-proline catalysis, the interaction between the carboxylic acid group of the catalyst, the enamine intermediate, and the electrophile is crucial in determining the stereochemical outcome. nih.gov The allyl group can influence these interactions through steric hindrance, forcing the transition state assembly into a specific arrangement that favors the formation of one stereoisomer over the other.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations to rationalize stereoselectivity in a generic aldol (B89426) reaction catalyzed by (S)-α-allyl-proline.

| Transition State | Product Diastereomer | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| TS-syn-Re | syn | 0.0 | Favorable H-bonding; minimal steric clash with allyl group. |

| TS-syn-Si | syn | 2.5 | Steric repulsion between substrate and allyl group. |

| TS-anti-Re | anti | 1.8 | Less favorable H-bonding geometry. |

| TS-anti-Si | anti | 3.2 | Significant steric clash and unfavorable H-bonding. |

Computational Design of Novel (S)-α-Allyl-Proline-Based Catalysts and Derivatives

Building upon the mechanistic understanding derived from experimental and computational studies, it is possible to engage in the in silico design of novel catalysts based on the (S)-α-allyl-proline scaffold. Computational methods can be used to predict how modifications to the catalyst structure will affect its performance.

For instance, the allyl group can be replaced with other substituents to fine-tune the steric and electronic properties of the catalyst. DFT calculations can be used to screen a library of virtual catalyst derivatives and predict their efficacy in terms of reactivity and stereoselectivity. This computational pre-screening can help prioritize synthetic efforts towards the most promising catalyst candidates, thereby accelerating the catalyst development process.

The following table provides a conceptual overview of a computational design strategy for new catalysts based on (S)-α-allyl-proline.

| Catalyst Derivative | Modification | Predicted Effect on Stereoselectivity (relative to α-allyl) | Rationale |

|---|---|---|---|

| (S)-α-propyl-proline | Allyl → Propyl | Similar or slightly lower | Reduced conformational rigidity compared to allyl group. |

| (S)-α-benzyl-proline | Allyl → Benzyl (B1604629) | Potentially higher | Increased steric bulk can lead to more defined transition states. |

| (S)-α-(2-furyl)methyl-proline | Allyl → Furfuryl | Potentially higher and altered selectivity | Introduction of heteroatoms can lead to additional non-covalent interactions. |

| (S)-α-allyl-4-fluoro-proline | Introduction of 4-fluoro group | Higher | Fluorine substitution can influence ring pucker and electronic properties. |

By systematically modifying the structure of (S)-α-allyl-proline and evaluating the energetic profiles of the corresponding catalyzed reactions, computational chemistry offers a powerful and cost-effective approach to the rational design of new and improved organocatalysts.

Advanced Research Perspectives and Emerging Applications of S α Allyl Proline, Hcl

Integration in Total Synthesis of Complex Natural Products and Bioactive Molecules

(S)-α-Allyl-proline, HCl serves as a crucial starting material in the asymmetric total synthesis of several complex and biologically significant natural products. The stereochemically defined quaternary center and the synthetically versatile allyl group make it an ideal precursor for constructing intricate molecular frameworks.

A notable application of (S)-α-allyl-proline, HCl is in the synthesis of Avrainvillamide and the stephacidins. chemicalbook.com These fungal metabolites exhibit potent anticancer activities, and their complex structures have made them challenging targets for synthetic chemists. The use of (S)-α-allyl-proline, HCl provides a key strategic advantage in establishing the correct stereochemistry and functional group handles necessary for the elaboration of the natural product core. The allyl group, for instance, can be readily transformed through various reactions such as oxidation, metathesis, or addition reactions to introduce further complexity and build the characteristic fused ring systems of these molecules.

The successful incorporation of (S)-α-allyl-proline, HCl in the synthesis of these and other bioactive molecules underscores its importance as a chiral pool starting material. Its pre-defined stereochemistry and versatile functionality streamline synthetic routes, often leading to more efficient and elegant total syntheses.

Table 1: Examples of Natural Products Synthesized Using Proline Derivatives

| Natural Product | Biological Activity | Synthetic Utility of Proline Moiety |

| Avrainvillamide | Anticancer | Key building block for establishing stereochemistry and enabling further functionalization. chemicalbook.com |

| Stephacidins | Anticancer | Provides a chiral scaffold for the construction of the complex polycyclic core. chemicalbook.com |

| Kaitocephalin | AMPA/KA antagonist | A proline derivative with an allyl substituent at the 5-position was used in a highly diastereoselective aldol (B89426) reaction to assemble a key fragment. nih.gov |

Contribution to Conformationally Restricted Peptide Design and Peptidomimetics

The introduction of conformational constraints into peptides is a powerful strategy for enhancing their biological activity, metabolic stability, and receptor selectivity. (S)-α-Allyl-proline, HCl, as an α,α-disubstituted amino acid, plays a significant role in this area of research.

Furthermore, the allyl group itself can be used as a handle for further modifications, allowing for the creation of novel peptidomimetics. For example, the double bond can be used for cyclization reactions to generate cyclic peptides, which often exhibit enhanced stability and oral bioavailability compared to their linear counterparts. The allyl group can also be functionalized to introduce pharmacophoric elements or to attach probes for studying peptide-protein interactions.

The use of (S)-α-allyl-proline, HCl and other α-substituted prolines in peptidomimetic design is a promising approach for the development of new therapeutic agents with improved pharmacological properties.

Table 2: Influence of α-Substitution on Proline-Containing Peptides

| Feature | Effect of α-Substitution (e.g., Allyl Group) | Reference |

| Backbone Conformation | Restricts φ and ψ dihedral angles, leading to a more defined secondary structure. | scispace.com |

| Peptide Bond Isomerization | Steric hindrance from the α-substituent generally favors the trans conformation of the preceding peptide bond. | scispace.com |

| Metabolic Stability | The unnatural amino acid structure can confer resistance to enzymatic degradation. | nih.gov |

| Synthetic Versatility | The allyl group provides a reactive handle for cyclization, functionalization, and the creation of novel peptidomimetics. | cymitquimica.com |

Novel Methodologies for Quaternary Carbon Stereocenter Construction from (S)-α-Allyl-Proline, HCl

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. (S)-α-Allyl-proline, HCl, with its pre-existing quaternary center, serves as a valuable chiral template for the diastereoselective synthesis of more complex structures containing such motifs.

The allyl group is particularly amenable to a wide range of chemical transformations that can be performed with high levels of stereocontrol, guided by the existing chirality of the proline ring. For instance, reactions at the double bond, such as hydroboration-oxidation, epoxidation, or dihydroxylation, can lead to the introduction of new stereocenters with a predictable relationship to the original quaternary center.

Furthermore, the enolization of the carboxylic acid or its derivatives can be controlled to achieve diastereoselective alkylations or other C-C bond-forming reactions at the α-position of a substituent on the pyrrolidine (B122466) ring. The rigid conformation of the proline ring system often allows for excellent facial selectivity in these transformations. The development of such methodologies starting from (S)-α-allyl-proline, HCl provides a powerful toolkit for the asymmetric synthesis of complex molecules bearing quaternary carbon stereocenters.

Table 3: Synthetic Transformations of the Allyl Group for Stereocenter Construction

| Reaction Type | Potential Products | Stereochemical Outcome |

| Hydroboration-Oxidation | Chiral alcohols | Diastereoselective addition to the double bond. |

| Epoxidation | Chiral epoxides | Face-selective oxidation of the double bond. |

| Dihydroxylation | Chiral diols | Stereospecific formation of two new hydroxyl groups. |

| Olefin Metathesis | Elongated or cyclic structures | Formation of new C=C bonds with potential for further functionalization. |

| Heck Reaction | Arylated or vinylated products | Palladium-catalyzed C-C bond formation. |

Sustainable and Green Chemistry Approaches in (S)-α-Allyl-Proline, HCl Synthesis and Application

While specific literature detailing green chemistry approaches for the synthesis and application of (S)-α-allyl-proline, HCl is still emerging, the principles of sustainable chemistry can be readily applied to its use. The inherent value of this compound as a chiral building block aligns with the green chemistry principle of using starting materials derived from renewable resources or through efficient, atom-economical processes.

Future research in this area could focus on developing more environmentally friendly synthetic routes to (S)-α-allyl-proline, HCl itself. This might involve the use of biocatalysis, where enzymes could be employed to perform the key stereoselective transformations, or the development of catalytic asymmetric methods that minimize the use of stoichiometric chiral auxiliaries. For instance, L-proline and its derivatives are known to be effective organocatalysts in various reactions, often proceeding under mild and environmentally benign conditions. researchgate.net

In its applications, the use of (S)-α-allyl-proline, HCl can contribute to greener synthetic strategies by reducing the number of steps required to access complex target molecules. By starting with a molecule that already contains a key stereocenter and a versatile functional group, chemists can design more convergent and efficient synthetic routes, thereby reducing waste and energy consumption. The development of catalytic and solvent-free applications of this compound will further enhance its green chemistry credentials.

Table 4: Potential Green Chemistry Improvements

| Area | Potential Improvement |

| Synthesis | Biocatalytic routes, catalytic asymmetric synthesis, use of renewable starting materials. |

| Application | Development of catalytic reactions utilizing the allyl group, use in solvent-free or aqueous reaction conditions. |

| Overall Strategy | Use as a chiral building block to shorten synthetic routes and improve atom economy. |

Q & A

Q. Q1.1: What are the standard synthetic routes for (S)-Alpha-allyl-proline,HCl, and how can reproducibility be ensured?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as the functionalization of proline derivatives. A common approach includes:

- Step 1 : Protection of the proline amino group (e.g., using Boc-anhydride) to prevent unwanted side reactions.

- Step 2 : Allylation at the α-position via nucleophilic substitution or transition-metal-catalyzed coupling.

- Step 3 : Deprotection and HCl salt formation.

To ensure reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and characterize intermediates using NMR, HPLC, or mass spectrometry . Experimental sections should adhere to guidelines that emphasize clarity, such as those in the ACS Style Guide, to enable replication .

Q. Q1.2: How should researchers validate the purity and stereochemical integrity of this compound?

Methodological Answer:

- Purity : Use HPLC with UV detection or ion chromatography to quantify impurities (<1% threshold recommended).

- Stereochemistry : Employ chiral chromatography or circular dichroism (CD) spectroscopy. Compare retention times or spectra with commercially available (S)-proline standards.

- Salt Formation : Confirm HCl incorporation via elemental analysis or titration .

Advanced Research Questions

Q. Q2.1: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Critical Evaluation : Compare experimental conditions (e.g., concentration ranges, cell lines, assay protocols) between studies. Variability may arise from differences in compound solubility or buffer systems.

- Meta-Analysis : Use statistical tools to assess effect sizes and confidence intervals. For example, apply ANOVA to determine if observed discrepancies are statistically significant .

- Control Experiments : Replicate conflicting studies under standardized conditions, including positive/negative controls, to isolate variables .

Q. Q2.2: What strategies optimize the enantiomeric excess (ee) of this compound during asymmetric synthesis?

Methodological Answer:

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) to enhance stereoselectivity.

- Reaction Engineering : Adjust solvent polarity (e.g., switch from THF to DMF) or temperature to favor kinetic over thermodynamic control.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak ee .

Q. Q2.3: How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify key binding residues.

- QSAR Models : Corrogate structural features (e.g., allyl group length) with solubility, logP, or metabolic stability.

- ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity profiles .

Methodological and Reporting Standards

Q. Q3.1: What criteria should govern the reporting of experimental data for this compound in peer-reviewed journals?

Methodological Answer: Follow the ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate):

Q. Q3.2: How should researchers structure the "Results and Discussion" section to highlight the significance of this compound in catalysis or medicinal chemistry?

Methodological Answer:

- Data Hierarchy : Prioritize findings that address the hypothesis (e.g., catalytic efficiency or IC50 values).

- Contradiction Analysis : Discuss unexpected results (e.g., reduced activity in vivo) by contextualizing limitations (e.g., bioavailability).

- Visual Aids : Use tables to compare catalytic turnover numbers or dose-response curves with error bars .

Literature and Data Management

Q. Q4.1: What strategies ensure comprehensive literature reviews for this compound-related studies?

Methodological Answer:

- Database Selection : Use primary sources (e.g., SciFinder, PubMed) for original research and secondary sources (e.g., Reaxys) for curated data.

- Search Syntax : Combine keywords like "(S)-Alpha-allyl-proline" AND "synthesis" OR "bioactivity" with Boolean operators.

- Citation Tracking : Use tools like Web of Science to identify seminal papers and recent citations .

Q. Q4.2: How can researchers mitigate bias when interpreting structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.